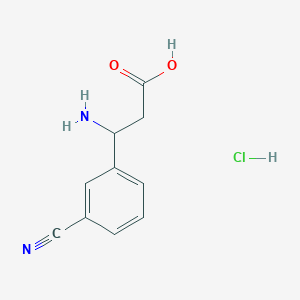

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

Description

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS: 1810069-92-1) is a β-amino acid derivative with a cyano-substituted phenyl ring. Its molecular formula is C₁₀H₁₁ClN₂O₂, and it has a molecular weight of 226.66 g/mol . The compound features a carboxylic acid group, a protonated amino group, and a 3-cyanophenyl moiety, making it a versatile intermediate in pharmaceutical synthesis. The cyano group (-CN) is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and reactivity in downstream applications.

Properties

IUPAC Name |

3-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFAFLSYAXYZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810069-92-1 | |

| Record name | Benzenepropanoic acid, β-amino-3-cyano-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, followed by hydrogenation and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro or imino derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Neuroscience

Role in Neurotransmitter Research

- The compound is instrumental in studying excitatory neurotransmitter systems , particularly glutamate receptors. These receptors are crucial for synaptic transmission and play a significant role in neurological disorders such as depression and anxiety. Research indicates that the compound can modulate glutamate receptor activity, providing insights into potential therapeutic targets for treating these conditions .

Case Study: Neuroprotective Agents

- A study highlighted the use of 3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride in developing neuroprotective agents. Researchers demonstrated that the compound could enhance neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases .

Pharmaceutical Development

Drug Design

- This compound is utilized in synthesizing new pharmaceuticals aimed at treating mood disorders due to its influence on glutamate receptors. It serves as an essential intermediate in drug formulations targeting conditions like anxiety and depression .

Table 1: Pharmaceutical Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Antidepressants | Modulation of glutamate receptors | |

| Anxiolytics | Development of drugs for anxiety disorders | |

| Neuroprotective agents | Enhancing neuronal survival |

Biochemical Research

Assays and Protein Interactions

- In biochemical studies, the compound is employed in assays to investigate protein interactions and enzyme activities. It aids researchers in elucidating mechanisms of action for various biological processes, including signal transduction pathways .

Case Study: Enzyme Activity Investigation

- A research project utilized this compound to study the interaction between specific proteins involved in metabolic pathways, revealing significant insights into their regulatory mechanisms .

Material Science

Polymer Incorporation

- This compound can be integrated into polymer matrices to enhance their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Table 2: Material Science Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Polymer Development | Enhancing thermal stability | |

| Composite Materials | Improving mechanical properties |

Analytical Chemistry

Chromatographic Standards

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 490034-83-8): Molecular formula: C₉H₁₁Cl₂NO₂ Molecular weight: 236.10 g/mol The chlorine atom at the 3-position is moderately electron-withdrawing but less so than -CN. This substitution reduces solubility in polar solvents compared to the cyano analog .

- However, its heavy atom mass may reduce bioavailability .

Electron-Donating Substituents

- 3-Amino-3-(3-methylphenyl)propanoic acid (CAS: 68208-17-3): Molecular formula: C₁₀H₁₃NO₂ Molecular weight: 191.22 g/mol The methyl group is electron-donating, increasing the phenyl ring’s electron density. This substitution enhances lipophilicity but reduces acidity of the carboxylic acid group compared to the cyano derivative .

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8): Molecular formula: C₁₁H₁₆ClNO₃ Molecular weight: 245.70 g/mol The methoxy group (-OCH₃) strongly donates electrons, altering electronic properties and increasing stability against electrophilic attack. The esterification of the carboxylic acid further enhances membrane permeability .

Electron-Withdrawing Substituents Beyond -CN

- 3-Amino-3-(4-nitrophenyl)propanoic acid (CAS: 102308-62-3): Molecular formula: C₉H₁₀N₂O₄ Molecular weight: 210.19 g/mol The nitro group (-NO₂) is more electron-withdrawing than -CN, significantly increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) and reducing solubility in non-polar solvents .

Positional Isomers and Stereochemical Variants

- This positional change may impact binding affinity in biological targets .

Functional Group Modifications

- Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 188815-45-4): Molecular formula: C₁₁H₁₅Cl₂NO₂ Molecular weight: 272.15 g/mol Esterification of the carboxylic acid group increases lipophilicity, favoring passive diffusion across biological membranes. However, esters are prone to hydrolysis in vivo, releasing the active carboxylic acid .

Comparative Analysis Table

| Compound Name | CAS Number | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 3-Amino-3-(3-cyanophenyl)propanoic acid HCl | 1810069-92-1 | 3-CN | C₁₀H₁₁ClN₂O₂ | 226.66 | High acidity, moderate solubility |

| (S)-3-Amino-3-(3-chlorophenyl)propanoic acid HCl | 490034-83-8 | 3-Cl | C₉H₁₁Cl₂NO₂ | 236.10 | Moderate electron withdrawal, lower solubility |

| (3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl | 2059910-88-0 | 3-I | C₉H₁₁ClINO₂ | 327.54 | High polarizability, steric bulk |

| 3-Amino-3-(4-nitrophenyl)propanoic acid | 102308-62-3 | 4-NO₂ | C₉H₁₀N₂O₄ | 210.19 | Strongest acidity, low lipophilicity |

| Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl | 188815-45-4 | 3-Cl, ethyl ester | C₁₁H₁₅Cl₂NO₂ | 272.15 | Enhanced lipophilicity, prodrug potential |

Biological Activity

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 216.66 g/mol

- CAS Number : 91844806

This compound features an amino group and a cyanophenyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and play roles in various cellular processes, including migration and signaling. The inhibition of integrin function can lead to reduced cellular proliferation and migration, making it a candidate for therapeutic applications in cancer treatment and inflammatory diseases.

Antimicrobial Activity

Studies have shown that derivatives of amino acids with cyano groups exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

Case Studies

- Integrin Inhibition : In a study evaluating the structure-activity relationship (SAR) of integrin antagonists, this compound was identified as a potent inhibitor, showing significant activity in vitro against αvβ3 integrin. The compound was noted for its ability to disrupt integrin-mediated cell adhesion in cancer cell lines, which is crucial for metastasis .

- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial efficacy at micromolar concentrations .

Table 1: Biological Activity Summary

Q & A

Q. How does the 3-cyano substitution on the phenyl ring affect binding to GABA receptors compared to halogenated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.